molecular formula C6H7O4P B098701 (4-Hydroxyphenyl)phosphonic acid CAS No. 33795-18-5

(4-Hydroxyphenyl)phosphonic acid

Cat. No. B098701
CAS RN: 33795-18-5
M. Wt: 174.09 g/mol
InChI Key: YIDVLWDHYNWHMH-UHFFFAOYSA-N
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Description

“(4-Hydroxyphenyl)phosphonic acid” is an organophosphorus compound with the molecular formula C6H7O4P . It is used in various industrial applications, including as a flame retardant, corrosion inhibitor, and as a chelating agent in metal ion binding . It is also used in the synthesis of pharmaceuticals and agrochemicals .


Synthesis Analysis

The synthesis of phosphonic acids can be achieved through various methods . One of the best methods to prepare phosphonic acids is the dealkylation of dialkyl phosphonates under either acidic conditions (HCl) or using the McKenna procedure (a two-step reaction that makes use of bromotrimethylsilane followed by methanolysis) .


Molecular Structure Analysis

The molecular structure of “(4-Hydroxyphenyl)phosphonic acid” is characterized by a phosphorus atom bonded to three oxygen atoms (two hydroxy groups and one P=O double bond) and one carbon atom .


Chemical Reactions Analysis

“(4-Hydroxyphenyl)phosphonic acid” has been found to have a catalytic effect on reactions involving carboxylic acids and amines, as well as reactions involving chlorine . It also plays a role in the hydrolysis of phosphinates .


Physical And Chemical Properties Analysis

“(4-Hydroxyphenyl)phosphonic acid” exists as colorless crystals, is slightly soluble in water, and is highly polar due to its structure . It has a molecular weight of 174.09 g/mol .

Scientific Research Applications

  • Chemical Synthesis

    • “(4-Hydroxyphenyl)phosphonic acid” is a chemical reagent and can be used in the synthesis of various organic compounds . The specific compounds synthesized would depend on the reaction conditions and the other reagents used.
  • Biologically Active Compounds

    • Phosphinic and phosphonic acids are useful intermediates and biologically active compounds . They can be prepared from their esters, phosphinates and phosphonates, respectively, by hydrolysis or dealkylation .
  • Chemical Synthesis

    • “(4-Hydroxyphenyl)phosphonic acid” is a chemical reagent and can be used in the synthesis of various organic compounds . The specific compounds synthesized would depend on the reaction conditions and the other reagents used.
  • Biologically Active Compounds

    • Phosphinic and phosphonic acids are useful intermediates and biologically active compounds . They can be prepared from their esters, phosphinates and phosphonates, respectively, by hydrolysis or dealkylation .

Safety And Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has been associated with acute oral toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organs being the respiratory system .

Future Directions

Phosphonic acids, including “(4-Hydroxyphenyl)phosphonic acid”, have been used for their bioactive properties (drug, pro-drug), for bone targeting, for the design of supramolecular or hybrid materials, for the functionalization of surfaces, for analytical purposes, for medical imaging or as phosphoantigen . These applications cover a large panel of research fields including chemistry, biology, and physics, making the synthesis of phosphonic acids a determinant question for numerous research projects .

properties

IUPAC Name

(4-hydroxyphenyl)phosphonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7O4P/c7-5-1-3-6(4-2-5)11(8,9)10/h1-4,7H,(H2,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIDVLWDHYNWHMH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1O)P(=O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7O4P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30187454
Record name Phosphonic acid, (p-hydroxyphenyl)-
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Molecular Weight

174.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-Hydroxyphenyl)phosphonic acid

CAS RN

33795-18-5
Record name 4-Hydroxybenzenephosphonic acid
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Record name Phosphonic acid, (p-hydroxyphenyl)-
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Record name Phosphonic acid, (p-hydroxyphenyl)-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (4-Hydroxyphenyl)phosphonic Acid
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Synthesis routes and methods

Procedure details

Bromotrimethylsilane (1 ml) was added to 24 (0.5 g) in dry acetonitrile (10 ml) and the solution was refluxed for 24 h. The volatiles were removed under reduced pressure and acetonitrile (20 ml) was added to the residue and the solution stirred for 1 hour. The volatiles were removed under reduced pressure to yield 25 in quantitative yield, which was used without further purification in the next step. 1H NMR (DMSO-d6, 25° C., 500 MHz) δ 8.6 (br s, 3H, COH/POH), 7.49 (dd, 2H, ArH, J=12.5/8.5 Hz), 6.81 (dd, 2H, ArH, J=8.5/3.0 Hz); 13C NMR (DMSO-d6, 25° C., 126 MHz) δ 159.82 (d, 4JP-C=3.3 Hz), 132.52 (d, 2JP-C=11.3 Hz), 123.47 (d, 1JP-C=189.4 Hz), 114.92 (d, 3JP-C=15.3 Hz); 31P NMR (DMSO-d6, 25° C., 243 MHz) δ 14.69. Crystal/refinement details for 25a: C10H15O4P, M=230.19, F (000)=488 e, monoclinic, P21/n (No. 14), Z=4, T=100(2) K, a=8.5520(3), b=15.5263(4), c=8.6384(2) Å, β=92.433(2)°, V=1145.98(6) Å3, Dc=1.334 gcm−3, μMo=0.232 mm−1, sin θ/λmax=0.7035, N (unique)=3340 (merged from 13120, Rint=0.0303, Rsig=0.0306), No (I>2σ(I))=2694, R=0.0350, wR2=0.0948 (A, B=0.06, 0.1), GOF=1.003, |Δρmax|=0.41(6) e Å−3.
Quantity
1 mL
Type
reactant
Reaction Step One
Name
Quantity
0.5 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Name

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
27
Citations
GB Arnold, CS Hamilton - Journal of the American Chemical …, 1941 - ACS Publications
… Catalytic reduction gave 3-amino-4-hydroxyphenylphosphonic acid, which turns brown … 3-Nitro-4-hydroxyphenylphosphonic acid separated slowly after the solution was made acid …
Number of citations: 9 pubs.acs.org
AC Chang, YS Wu, WC Chen, YH Weng… - Advanced Optical … - Wiley Online Library
Photodetectors are one of the most essential optoelectronics nowadays. Perovskites have emerged as one of the potential materials for photodetectors due to their high absorption …
Number of citations: 0 onlinelibrary.wiley.com
RC Fuson, DJ Byers, N Rabjohn - Journal of the American …, 1941 - ACS Publications
3-Nitro-4-chlorophenylphosphonic acid has been prepared and condensed with several aliphatic amines, namely,-propyl,«-butyl,¿-butyl,«-amyl,¿-amyl and ethanolamines, morpholine …
Number of citations: 17 pubs.acs.org
S Chen, L Ai, J Zeng, P Liu - ChemistrySelect, 2019 - Wiley Online Library
… Figure 7 (a) and Table 6 revealed that pyrolysis of EP/1.67%TNB/3.33%APP could release CO 2 (m/z=78) and the phosphorus-containing compound 4-hydroxyphenyl-phosphonic acid (…
G Ye, S Huo, C Wang, Q Shi, L Yu, Z Liu, Z Fang… - Composites Part B …, 2021 - Elsevier
The fabrication of fire-safe, robust yet tough polymeric materials represents a challenge for both academia and industry. In this work, a novel hyperbranched polymer (TP) based on …
Number of citations: 58 www.sciencedirect.com
GJ Kramer - 2014 - ir.vanderbilt.edu
K-26 and related (R)-AHEP containing natural products have been described as some of the most potent natural product inhibitors of human angiotensin-I converting enzyme (ACE) a …
Number of citations: 1 ir.vanderbilt.edu
TH Feng, R Xue, L Zhu, YH Zhu - Industrial Crops and Products, 2023 - Elsevier
In this study, the crude wood vinegar (WV C ) was prepared via pyrolysis at 650 C using Eucommia ulmoides Oliver (EUO) wood. In order to improve the quality and comprehensive of …
Number of citations: 0 www.sciencedirect.com
Q Kang, X Mao, AA Siyal, Y Liu, C Ran, Z Deng, J Fu… - Energy, 2019 - Elsevier
Microwave-assisted pyrolysis of furfural residue (FR) in an auger reactor was conducted. The biochar yield decreased and non-condensable gas yield increased with increasing …
Number of citations: 9 www.sciencedirect.com
X Qiu, L Cao, R Han - Molecules, 2020 - mdpi.com
The artificial production of Ophiocordyceps sinensis mycelia and fruiting bodies and the Chinese cordyceps has been established. However, the volatile components from these O. …
Number of citations: 17 www.mdpi.com
A Li, G Yang, Z Wang, S Liao, M Du, J Song… - Food Science and …, 2024 - sciopen.com
To provide new insights into the development and utilization of Douchi artificial starters, three common strains (Aspergillus oryzae, Mucor racemosus, and Rhizopus oligosporus) were …
Number of citations: 2 www.sciopen.com

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